n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide

Description

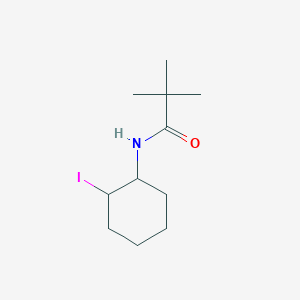

N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is a substituted propanamide derivative featuring a cyclohexyl ring with an iodine atom at the ortho (2nd) position and a 2,2-dimethylpropanamide group. The iodine substituent introduces significant steric and electronic effects, while the dimethylpropanamide moiety enhances stability and modulates solubility.

Properties

CAS No. |

4916-80-7 |

|---|---|

Molecular Formula |

C11H20INO |

Molecular Weight |

309.19 g/mol |

IUPAC Name |

N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

SGNUQPHCBJCFJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCCCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide typically involves the iodination of a cyclohexyl precursor followed by the introduction of the dimethylpropanamide group. One common method involves the reaction of cyclohexene with iodine in the presence of a suitable catalyst to form 2-iodocyclohexanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The iodinated cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.

Reduction: The compound can be reduced to remove the iodine atom, yielding cyclohexyl derivatives.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium azide (NaN3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-iodocyclohexanone or 2-iodocyclohexanol.

Reduction: Formation of cyclohexyl-2,2-dimethylpropanamide.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexyl ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (Compound 43)

Structural Differences :

- Backbone : Shares the 2,2-dimethylpropanamide group.

- Substituent : Iodine is attached to a pyridine ring (3-position) instead of a cyclohexyl group.

Key Data : - Synthesis : Achieved 70% yield via a regioselective route .

- Purity : 95.9% confirmed by HPLC .

- Analysis: Characterized via $^1$H-NMR and TLC (R$_f$ = 0.33) .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

Structural Differences :

- Substituent : A hydroxylated ethyl group replaces the iodocyclohexyl moiety.

Key Data : - Solubility : The hydroxyl group likely increases hydrophilicity, contrasting with the hydrophobic iodocyclohexyl group .

- Safety: No iodine reduces toxicity risks but limits utility in halogen-specific applications .

N,N-Diethyl-2-[(2-methylcyclohexyl)amino]propanamide

Structural Differences :

- Backbone: Contains a diethylamino group instead of dimethylpropanamide.

- Substituent: A methylcyclohexyl group replaces the iodocyclohexyl group.

2-[(2-Iodophenyl)amino]-N-pentylpropanamide

Structural Differences :

- Substituent : Iodine is on a phenyl ring instead of cyclohexyl.

- Backbone: Features a pentyl chain and phenylamino group. Implications: The planar phenyl ring may facilitate π-π stacking interactions, absent in the cyclohexyl analog .

Key Findings and Implications

Iodine Position : Ortho-substituted iodine on cyclohexyl (target compound) vs. para on pyridinyl (Compound 43) affects steric bulk and electronic distribution. Pyridinyl derivatives may exhibit enhanced resonance stabilization .

Synthetic Efficiency : High yields (e.g., 70% for Compound 43) suggest iodinated propanamides can be synthesized efficiently, though cyclohexyl iodination may require specialized conditions .

Biological Activity

n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique structure and potential biological activities. This compound belongs to the class of amides and is notable for its iodine substitution, which can influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and pharmacology.

Molecular Formula and Structure

- Molecular Formula : C12H20I N O

- IUPAC Name : this compound

- Molecular Weight : Approximately 305.20 g/mol

Structural Representation

The compound features a cyclohexyl group substituted with iodine, attached to a 2,2-dimethylpropanamide moiety. This structural arrangement is significant as it may affect the compound's lipophilicity and ability to cross biological membranes.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of iodine can enhance the compound's affinity for certain receptors or enzymes, potentially leading to various pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit:

- Antimicrobial Activity : The iodine atom can impart antimicrobial properties, making it useful in developing antiseptic agents.

- Anticancer Potential : Some studies suggest that iodine-containing compounds may have cytotoxic effects on cancer cells, although specific data on this compound is limited.

- Analgesic Properties : Similar amide compounds have been investigated for pain relief properties.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied. However, iodine-containing compounds typically require careful handling due to potential toxicity. Standard safety measures should be observed when working with this compound.

Case Study 1: Antimicrobial Activity

A study conducted on a series of iodine-substituted amides demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that the introduction of an iodine atom enhanced the antibacterial efficacy compared to non-iodinated counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Control (non-iodinated) | 128 µg/mL | Staphylococcus aureus |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that certain iodine-containing amides exhibit cytotoxic effects on various cancer cell lines. While specific data for this compound is limited, structural analogs have shown promise in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Iodinated Amide A | HeLa (cervical cancer) | 15 |

| Iodinated Amide B | MCF-7 (breast cancer) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.